molecular formula C18H21FN2O3S B5119228 N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide

N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B5119228
M. Wt: 364.4 g/mol
InChI Key: KFRVUUHYKFOXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide, commonly referred to as "DFMS," is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying protein-protein interactions. DFMS is a small molecule that can bind to specific regions of proteins, allowing researchers to investigate the function and interactions of these proteins in a controlled manner. In

Mechanism of Action

The mechanism of action of DFMS involves its binding to specific regions of proteins, which can affect their function and interactions. DFMS has been shown to bind to a region of the protein known as the "substrate-binding site," which is involved in the recognition and binding of other proteins or molecules. By binding to this site, DFMS can alter the function and interactions of the protein, providing insights into its role in cellular processes.
Biochemical and Physiological Effects:
DFMS has been shown to have a range of biochemical and physiological effects, depending on the protein it is interacting with. For example, DFMS has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in signaling pathways that regulate cellular processes such as proliferation and differentiation. DFMS has also been shown to affect the stability and localization of certain transcription factors, which are involved in gene expression regulation.

Advantages and Limitations for Lab Experiments

DFMS has several advantages as a tool for studying protein-protein interactions. It is a small molecule that can be easily synthesized and modified, allowing researchers to tailor its properties for specific applications. DFMS is also highly specific in its binding to proteins, which can provide insights into the function and interactions of specific proteins in a complex cellular environment. However, DFMS also has some limitations, including its potential for off-target effects and its dependence on the specific protein being studied.

Future Directions

There are several future directions for research on DFMS and its applications in studying protein-protein interactions. One area of research is the development of improved synthetic methods for DFMS and related compounds, which can improve yields and purity of the product. Another area of research is the identification of new proteins that can be targeted by DFMS, which can expand the range of cellular processes that can be studied using this tool. Additionally, research is needed to explore the potential of DFMS in drug discovery and development, as its ability to selectively bind to proteins may make it a promising candidate for developing new therapeutics.

Synthesis Methods

DFMS can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and conditions to selectively modify the starting materials and form the final product. The synthesis of DFMS has been described in detail in several research articles, and the procedure has been optimized to ensure high yields and purity of the product.

Scientific Research Applications

DFMS has been used in a variety of scientific research applications, particularly in the field of protein-protein interactions. By binding to specific regions of proteins, DFMS can be used to investigate the function and interactions of these proteins. DFMS has been shown to be effective in studying a range of proteins, including kinases, phosphatases, and transcription factors.

properties

IUPAC Name

N,N-diethyl-2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-4-21(5-2)18(22)15-8-6-7-9-16(15)20-25(23,24)17-11-10-14(19)12-13(17)3/h6-12,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRVUUHYKFOXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzamide

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